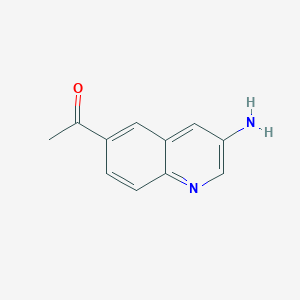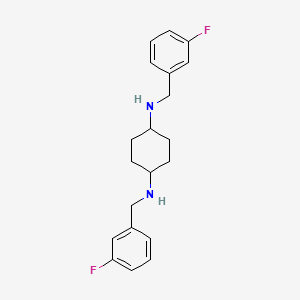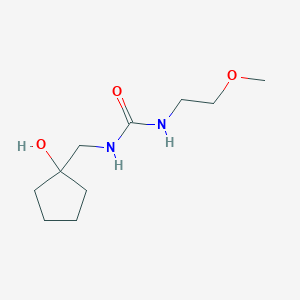
1-(3-Aminoquinolin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminoquinolin-6-yl)ethanone is a chemical compound with the molecular formula C11H10N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Quinoline, the core structure of 1-(3-Aminoquinolin-6-yl)ethanone, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 1-(3-Aminoquinolin-6-yl)ethanone consists of a quinoline ring attached to an ethanone group . The quinoline ring is a bicyclic compound containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminoquinolin-6-yl)ethanone, such as its melting point, boiling point, and density, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
- Synthesis of arylsulfonamide-based quinolines derived from 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone showed notable antibacterial and antifungal activities. Compound 5f displayed significant antifungal activity against Aspergillus niger, while compounds 5e and f exhibited excellent antibacterial activity against Klebsiella planticola (Kumar & Vijayakumar, 2017).
Structural and Spectroscopic Analysis
- Structural and vibrational spectroscopic studies have been conducted on a compound synthesized from 3-acetyl-4-phenylquinolin-2(1H)-one, a related compound, revealing insights into its molecular properties (Murugavel et al., 2016).
Antituberculosis and Cytotoxicity Studies
- Synthesis of 3-heteroarylthioquinoline derivatives, starting from related ethanone compounds, has been shown to be effective against Mycobacterium tuberculosis with some derivatives exhibiting no toxic effects on mouse fibroblast cells (Chitra et al., 2011).
Antioxidant and Anti-Diabetic Potential
- Novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, have been evaluated for their antioxidant activities, showing potential in reducing high glucose levels, indicating their possible role as anti-diabetic agents (Murugavel et al., 2017).
Synthesis and Fluorescence Properties
- The targeted solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, starting from compounds like 1-(4-chloro-3-nitrophenyl)ethanone, has been explored, revealing their cytotoxic activity against various cancer cell lines and studying their fluorescence properties (Kadrić et al., 2014).
Anticancer Screening
- Several 4-aminoquinoline derivatives, synthesized from related quinoline compounds, displayed effective cytotoxic effects on human breast tumor cell lines, suggesting their potential as anticancer agents (Zhang et al., 2007).
Inhibitors of HIV-1 Replication
- Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been identified as inhibitors of HIV-1 replication, with some showing promising activity and low cytotoxicity, indicating their potential in HIV treatment (Che et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-aminoquinolin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQTSNGHODKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2422607.png)
![5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2422609.png)
![5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2422611.png)
![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2422612.png)

![4-[6-[(4-Chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2422614.png)

![Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate](/img/structure/B2422616.png)

![8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2422618.png)

![{3-[2-(3-Bromophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B2422622.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)
